Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
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Overview
Description
Methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ester, nitro, and carbamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring, followed by the introduction of acetyl groups and the attachment of the phenoxy and nitrothiazole moieties. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester groups would produce carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways and interactions.
Medicine: Potential use as a drug candidate or a precursor for drug development.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R,4,5,6)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester groups may undergo hydrolysis, releasing active metabolites that further contribute to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4,5,6)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate can be compared with other compounds featuring similar functional groups, such as:
- Methyl (3R,4,5,6)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
- Methyl (3R,4,5,6)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Uniqueness
The uniqueness of methyl (3R,4,5,6)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O13S |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18?,19-,22+/m1/s1 |
InChI Key |
JZMCAGQTKJRRDM-SHESHIBESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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